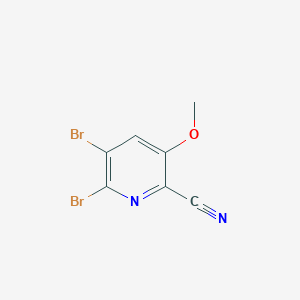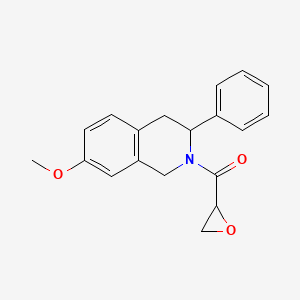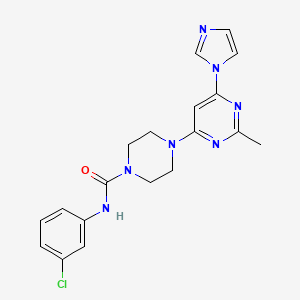![molecular formula C21H21N3O2S B2709256 4-(4-(methylthio)phenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 940745-85-7](/img/structure/B2709256.png)
4-(4-(methylthio)phenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(methylthio)phenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound. Given its intricate structure, this compound often finds its application in advanced chemical research, pharmacology, and material science.
Vorbereitungsmethoden
Synthetic routes and reaction conditions: : The synthesis of this compound involves a multi-step process starting with the derivation of the pyrimidine core. Initially, a condensation reaction between an aromatic aldehyde and a thiourea forms a pyrimidine scaffold. Subsequent alkylation and cyclization steps introduce the phenyl and phenethyl groups.
Industrial production methods: : In industrial settings, this compound's synthesis employs high-efficiency reactors and optimized catalytic conditions to ensure maximum yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions are often utilized.
Analyse Chemischer Reaktionen
Types of reactions: : This compound undergoes various types of chemical reactions, including:
Oxidation: : It can be oxidized to introduce functional groups or modify the methylthio segment.
Reduction: : Certain conditions can reduce the phenyl rings or alter other reactive sites.
Substitution: : Halogenation and nitration reactions are common, especially in the aromatic rings.
Common reagents and conditions: : Oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and substituting agents like halogens are frequently employed. Reaction conditions often involve controlled temperatures and solvent environments to ensure specificity.
Major products formed: : Typical products of these reactions include modified pyrimidines with altered aromatic rings and side chains, which have varied applications based on their specific structural modifications.
Wissenschaftliche Forschungsanwendungen
Chemistry: : In chemistry, this compound is utilized as a building block for synthesizing complex organic molecules and exploring reaction mechanisms.
Biology: : Biologically, it is studied for its interaction with enzymes and proteins, potentially leading to the discovery of new biochemical pathways.
Medicine: : In pharmacology, it serves as a lead compound in drug discovery, particularly in designing molecules with therapeutic potential for diseases like cancer or neurological disorders.
Industry: : Industrially, it is used in developing advanced materials, including polymers with specific electronic properties and catalytic agents for chemical processes.
Wirkmechanismus
Molecular targets and pathways: : The compound's effects are mediated through its interaction with specific molecular targets, such as enzymes or receptors. These interactions alter the function of these targets, leading to downstream effects on cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Comparison and uniqueness: : Compared to similar compounds like 4-(4-(methylsulfonyl)phenyl)-6-phenethyl-pyrimidine-2,5-dione, the presence of the methylthio group provides unique electronic properties and reactivity. This uniqueness makes it particularly valuable in specific research contexts.
List of similar compounds
4-(4-(methylsulfonyl)phenyl)-6-phenethyl-pyrimidine-2,5-dione
4-(4-(ethylthio)phenyl)-6-phenethyl-pyrimidine-2,5-dione
4-(4-(methylthio)phenyl)-6-phenyl-pyrimidine-2,5-dione
So, there you have it—a deep dive into 4-(4-(methylthio)phenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione. How do you find it?
Eigenschaften
IUPAC Name |
4-(4-methylsulfanylphenyl)-6-(2-phenylethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-27-16-9-7-15(8-10-16)19-18-17(22-21(26)23-19)13-24(20(18)25)12-11-14-5-3-2-4-6-14/h2-10,19H,11-13H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJSFPDJXLXNQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2C3=C(CN(C3=O)CCC4=CC=CC=C4)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide](/img/structure/B2709177.png)
![methyl 3-({[(2-methylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2709178.png)
![3,4-Dimethoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide](/img/structure/B2709180.png)

![ethyl 4-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperazine-1-carboxylate](/img/structure/B2709184.png)
![1-(2,4-dichlorophenyl)-2-(4-methoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2709186.png)
![N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2709187.png)


![N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-3-yl]acetamide, trifluoroacetic acid](/img/structure/B2709191.png)


